2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
This compound has a molecular formula of C20H19N3O4S2 and a molecular weight of 429.51. The structure is likely to contain a pyrimidine ring, given the presence of a 1H-pyrimidin-2-yl group in the name of the compound.Scientific Research Applications
Crystallography and Molecular Structure
Studies on similar compounds, like 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, have focused on their crystal structures, which exhibit a folded conformation. The pyrimidine ring inclines at specific angles to the benzene ring, indicating potential interactions that could be relevant in the design of molecular scaffolds for drug development (Subasri et al., 2017). Another study highlighted intramolecular hydrogen bonding stabilizing the folded conformation of similar molecules (Subasri et al., 2016).
Drug Design and Synthesis
Research on structurally similar 2-substituted 3-benzenesulfonyl-5,6-dimethyl-pyrazolo[1,5-a]pyrimidines has revealed their potential as serotonin 5-HT6 receptor antagonists. Despite a wide range in potency, a significant correlation with the size of the substitute group was observed, suggesting a nuanced role in defining compound efficacy, which could inform the design of related compounds for neurological applications (Ivachtchenko et al., 2011).
Antifolate Activity
Similar compounds, like classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, have been synthesized as potential inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the folate pathway, which is a target for cancer therapy. The research indicates the potential of such compounds to serve as dual inhibitors, a valuable property for anticancer agents (Gangjee et al., 2008).
Antibacterial and Antitumor Properties
Further investigations into pyrazolo[1,5-a]pyrimidine derivatives incorporating sulfonyl groups have demonstrated notable antimicrobial activities. Some derivatives showed superior activity compared to reference drugs against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (Alsaedi et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-13-8-9-15(10-14(13)2)22-18(24)12-28-20-21-11-17(19(25)23-20)29(26,27)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBPQTPRFJFVRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
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